2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a bromine atom and a dimethyl group attached to a pyrroloimidazole core
Vorbereitungsmethoden
The synthesis of 2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the cyclization of aminocarbonyl compounds. One common method is the Marckwald reaction, which is a two-step procedure that affords the product in high yield and can be used for the preparation of bulk quantities . The reaction conditions are mild and can include various functional groups, making it a versatile method for synthesizing this compound.
Analyse Chemischer Reaktionen
2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form various derivatives.
Common reagents used in these reactions include nickel catalysts for cyclization and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural properties. The compound’s bromine atom and dimethyl groups may play a role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can be compared to other similar compounds, such as:
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the bromine and dimethyl groups, making it less reactive in certain substitution reactions.
6,7-Dihydro-5H-pyrrolo[1,2-b]triazole: Contains a triazole ring instead of an imidazole ring, leading to different chemical properties and applications.
2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole:
The unique combination of a bromine atom and dimethyl groups in this compound makes it distinct from these similar compounds and highlights its potential for diverse applications.
Eigenschaften
Molekularformel |
C8H11BrN2 |
---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
2-bromo-6,6-dimethyl-5,7-dihydropyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C8H11BrN2/c1-8(2)3-7-10-6(9)4-11(7)5-8/h4H,3,5H2,1-2H3 |
InChI-Schlüssel |
BGODPZWAZVJDIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=NC(=CN2C1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.